molecular formula C8H13N3O B13256582 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine

3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13256582
M. Wt: 167.21 g/mol
InChI Key: BRSSJNMBGMSJMR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and an N-propyl amine at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal and agrochemical applications. The cyclopropyl group enhances metabolic stability due to its rigid, strained structure, while the N-propyl chain influences lipophilicity and bioavailability. This compound is primarily used as an intermediate in organic synthesis, particularly for developing bioactive molecules .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-2-5-9-8-10-7(11-12-8)6-3-4-6/h6H,2-5H2,1H3,(H,9,10,11)

InChI Key

BRSSJNMBGMSJMR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NO1)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Purity/Assay Source
3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine 3-Cyclopropyl, 5-N-propyl C₈H₁₃N₃O 167.21 (calc.) Not reported Likely soluble in organic solvents Not reported
5-Cyclopropyl-1,2,4-oxadiazol-3-amine 3-Amine, 5-Cyclopropyl C₅H₇N₃O 125.13 Not reported Soluble in alcohols, ketones 97% (HPLC)
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine 3-Cyclopropyl, 5-N-isopropyl C₈H₁₃N₃O 167.21 Not reported Not reported Not reported
3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine 3-Isopropyl, 5-N-methyl C₆H₁₁N₃O 141.18 (calc.) Not reported Not reported Not reported
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine 3-Cyclopropyl, 5-CH₂CH₂NH₂ C₇H₁₁N₃O 153.19 Not reported Not reported Not reported
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine 3-(4-Fluorobenzyl), 5-Amine C₉H₈FN₃O 209.18 (calc.) Not reported Not reported 95%

Key Observations:

  • Substituent Effects: Cyclopropyl vs. Aromatic Groups: Cyclopropyl substituents (e.g., in the target compound and ) improve metabolic stability compared to aromatic groups (e.g., 4-fluorobenzyl in ), which may enhance binding to hydrophobic targets .
  • Molecular Weight: The target compound (167.21 g/mol) is heavier than simpler analogs like 5-cyclopropyl-1,2,4-oxadiazol-3-amine (125.13 g/mol), reflecting its extended alkyl chain .

Biological Activity

3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is a synthetic organic compound belonging to the oxadiazole class, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine is C8H12N4OC_8H_{12}N_4O, with a molecular weight of approximately 167.20 g/mol. The compound features a cyclopropyl group and a propyl amine moiety, which contribute to its distinctive properties and biological activities. The oxadiazole ring structure includes two nitrogen atoms and one oxygen atom, typical of this class of compounds.

Biological Activity Overview

Research indicates that 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine exhibits significant antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects.

Antimicrobial Activity

In studies evaluating its antimicrobial properties, 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has shown efficacy against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 - 50 µg/mL
P. aeruginosaComparable to standard antibiotics
S. typhiEffective against multiple strains
K. pneumoniaeSignificant inhibition observed

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine has also been explored. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and exhibits dose-dependent effects on cell viability:

Cell Line IC50 (µM) Effect Observed
MCF-7225Induces apoptosis
HepG2VariesCytotoxic effects noted

The mechanism appears to involve alterations in cell cycle progression and increased lactate dehydrogenase (LDH) enzyme activity in treated cells .

Structure–Activity Relationship (SAR)

The biological activity of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine can be influenced by its structural components. Variations in the substituents on the oxadiazole ring significantly affect its potency against target organisms:

  • Substitution patterns on the cyclopropyl group can enhance or diminish activity.
  • The presence of different alkyl chains alters the interaction with biological targets.

For example, compounds with different alkyl substitutions have been compared to assess their relative effectiveness:

Compound Name Molecular Formula Unique Features
3-Cyclopropyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amineC10H17N3ODifferent alkyl substitution pattern
3-Cyclopropyl-N-(propionyl)-1,2,4-oxadiazol-5-aminesC8H12N4OVarying acyl substitution

These variations highlight the importance of chemical modifications in optimizing biological activity.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of 3-Cyclopropyl-N-propyl-1,2,4-oxadiazol-5-amine:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition comparable to established antibiotics.
  • Cancer Cell Viability : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a marked decrease in cell viability and increased apoptosis markers.

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